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Compound of Interest

Compound Name: p,p-Amino-DDT

Cat. No.: B15341804

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for p,p’-Amino-DDT (4,4'-diamino-1,1,1-trichloro-2,2-diphenylethane). Due to the limited
availability of published experimental data for this specific molecule, this document focuses on
predicted spectroscopic characteristics based on the analysis of its structural analogues and
foundational spectroscopic principles. It also includes detailed experimental protocols for
acquiring such data.

Predicted Spectroscopic Data

The structure of p,p'-Amino-DDT, with its two aromatic rings substituted with primary amino
groups and the characteristic 1,1,1-trichloro-2,2-diphenylethane core, dictates its expected
spectroscopic behavior. The following tables summarize the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (500 MHz, CDCIls)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~72-7.4 d,J=85Hz 4H Ar-H (ortho to -CH)
~6.6-6.8 d,J=85Hz 4H Ar-H (ortho to -NHz2)
~5.0 S 1H -CH-
~ 3.8 brs 4H -NH:2
Predicted 3C NMR Data (125 MHz, CDCls)
Chemical Shift (8) ppm Assignment
~ 145 - 150 Ar-C (-NHz)
~130-135 Ar-C (-CH)
~129-131 Ar-CH (ortho to -CH)
~114-116 Ar-CH (ortho to -NH2)
~103-105 -CCls
~65-70 -CH-
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (primary amine)[1]

3450 - 3300 Medium, Sharp (doublet)
[2](3]
3050 - 3000 Medium Aromatic C-H stretch
1620 - 1580 Strong N-H bend (scissoring)[3][4]
1520 - 1480 Strong Aromatic C=C stretch
1335 - 1250 Strong Aromatic C-N stretch[3][4]
850 - 750 Strong C-Cl stretch
820 - 800 Strong p-disubstituted C-H out-of-
plane bend
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron lonization - EI)
miz Relative Abundance Assighment

[M]*, [M+2]*, [M+4]*, [M+6]*+

Isotopic cluster

Molecular lon (presence of 3

Cl atoms)
[M-CIJ* High Loss of a chlorine atom
) Loss of the trichloromethyl
[M - CCls]* High )
group (benzylic cleavage)
o ) Characteristic aromatic
Fragments of aromatic rings Various

fragmentation

The presence of three chlorine atoms will result in a characteristic isotopic cluster for the

molecular ion and any chlorine-containing fragments[5][6].

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of a solid organic
compound like p,p'-Amino-DDT.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube. Ensure the sample is
fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans and a longer relaxation delay may be necessary due to
the lower natural abundance and sensitivity of the 3C nucleus.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard like tetramethylsilane (TMS). Integrate the peaks in the *H NMR
spectrum.

FT-IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact
between the sample and the crystal.

e Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be
automatically subtracted from the sample spectrum.

o Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are
co-added to improve the signal-to-noise ratio.
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o Data Analysis: Identify the characteristic absorption bands and compare them to known
correlation tables to assign functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent such as dichloromethane or hexane[7][8].

e GC Method Development:

o Injector: Set the injector temperature to a value that ensures rapid volatilization of the
sample without thermal degradation (e.g., 250 °C).

o Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

o Oven Program: Develop a temperature program that provides good separation of the
analyte from any impurities. A typical program might start at a low temperature (e.g., 100
°C), ramp to a high temperature (e.g., 300 °C), and hold for a few minutes.

o Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
e MS Method Development:
o lonization: Use Electron lonization (El) at 70 eV.

o Mass Range: Scan a mass range that includes the expected molecular weight of the
compound (e.g., m/z 50-500).

o Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures
to prevent condensation of the sample (e.g., 230 °C and 280 °C, respectively).

o Data Acquisition and Analysis: Inject a small volume (e.g., 1 pL) of the sample solution into
the GC-MS. The resulting chromatogram will show the retention time of the compound, and
the mass spectrum of the corresponding peak can be analyzed for its molecular weight and
fragmentation pattern.

Visualizations
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The following diagrams illustrate a general analytical workflow for spectroscopic analysis and a
hypothetical signaling pathway that could be investigated for a DDT-like compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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